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Compound of Interest

Compound Name: ML382

Cat. No.: B609162 Get Quote

Disclaimer: Your query for "ML382" may refer to one of two distinct research compounds. To

provide comprehensive support, this center addresses both possibilities:

ML382: A potent and selective positive allosteric modulator (PAM) of the Mas-related G

protein-coupled receptor X1 (MrgX1), a potential target for chronic pain.

ML385: A specific inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2), investigated

for its potential in cancer therapy.

Please select the compound relevant to your research.

ML382: MrgX1 Positive Allosteric Modulator
This section provides technical support for researchers working with ML382, a positive

allosteric modulator of MrgX1.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ML382?

A1: ML382 is a positive allosteric modulator (PAM) of the Mas-related G protein-coupled

receptor X1 (MrgX1). It does not activate the receptor on its own but enhances the potency of

the endogenous ligand, BAM8-22, in activating MrgX1.[1] In the presence of a submaximal

concentration of BAM8-22 (10 nM), ML382 has an EC50 of 190 nM.[1]

Q2: What is the selectivity profile of ML382?
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A2: ML382 has a favorable selectivity profile. It is inactive against the closely related MrgX2

receptor.[1] In a broader screening panel of 68 GPCRs, ion channels, and transporters, ML382
at a concentration of 10 μM did not show significant inhibition (>50%) for 67 of the targets. The

only notable off-target activity was a 63% inhibition of the serotonin 5HT2B receptor.[1]

Q3: Can ML382 be used in animal studies?

A3: While ML382 has potential for in vivo use, its utility may be limited by its metabolic

instability. In vitro studies using rat and human liver microsomes indicate that ML382 is

predicted to have high clearance.[1] Therefore, non-oral dosing regimens such as

intraperitoneal (IP), subcutaneous (SC), or intrathecal (IT) administration are recommended for

in vivo experiments.[1]
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Issue Potential Cause Recommended Solution

No potentiation of agonist

activity observed.

1. Inactive agonist. 2. Incorrect

assay conditions. 3. Cell line

does not express functional

MrgX1.

1. Confirm the activity of your

agonist (e.g., BAM8-22)

independently. 2. Ensure the

assay buffer and conditions

are optimized for MrgX1

activation. ML382's

potentiation is dependent on

the presence of an active

agonist. 3. Verify MrgX1

expression and functionality in

your cell line using a validated

agonist at a high

concentration.

High background signal or

apparent agonist activity of

ML382 alone.

1. Contamination of ML382

stock. 2. Off-target effects at

high concentrations.

1. Use a fresh, high-purity

stock of ML382. 2. Perform a

dose-response curve of ML382

alone to determine if it has any

intrinsic activity in your specific

assay system. Based on

current data, ML382 should be

inactive as an agonist on its

own.[1]

Inconsistent results between

experiments.

1. Degradation of ML382 in

solution. 2. Variability in cell

passage number or health.

1. Prepare fresh dilutions of

ML382 for each experiment

from a frozen stock. 2. Use

cells within a consistent and

low passage number range

and ensure high cell viability.

Unexpected physiological

responses in vivo.

Potential off-target effect on

the 5HT2B receptor.

Consider the 63% inhibition of

the 5HT2B receptor at 10 μM

as a potential off-target.[1] If

your experimental system is

sensitive to serotonin

signaling, consider including a
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5HT2B antagonist as a control

to investigate this possibility.

Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of ML382

Target Assay Type Result Reference

MrgX1

Ca2+ imaging (in the

presence of 10 nM

BAM8-22)

EC50 = 190 nM [1]

MrgX2 Ca2+ imaging Inactive [1]

5HT2B Receptor
Radioligand Binding

Assay (at 10 μM)
63% Inhibition [1]

Panel of 67 other

GPCRs, ion channels,

and transporters

Radioligand Binding

Assay (at 10 μM)
<50% Inhibition [1]

Experimental Protocols
Protocol 1: In Vitro MrgX1 Calcium Mobilization Assay

Cell Culture: Maintain HEK293 cells stably expressing human MrgX1 in DMEM

supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and grow to

confluence.

Dye Loading: Wash cells with HBSS and incubate with a calcium-sensitive dye (e.g., Fluo-4

AM) in the dark at 37°C for 1 hour.

Compound Addition:

For PAM mode, add ML382 at various concentrations and incubate for 15-30 minutes.
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Subsequently, add the MrgX1 agonist BAM8-22 at a submaximal concentration (e.g.,

EC20).

Signal Detection: Measure the change in fluorescence intensity using a plate reader (e.g.,

FLIPR) to determine intracellular calcium mobilization.

Data Analysis: Calculate EC50 values for ML382 in the presence of the agonist.

Diagrams
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Caption: Signaling pathway of MrgX1 activation enhanced by ML382.

ML385: NRF2 Inhibitor
This section provides technical support for researchers working with ML385, a specific inhibitor

of NRF2.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ML385?

A1: ML385 is a specific inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2). It has an

IC50 of 1.9 μM for NRF2 inhibition.[2] ML385 has been shown to inhibit the downstream target

gene expression of NRF2.[2]

Q2: What is known about the off-target profile of ML385?

A2: ML385 has been shown to be a specific inhibitor of NRF2. An activity-based proteomics

platform was used to assess for off-target kinase activity, and ML385 did not exhibit significant
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inhibition of approximately 170 kinases. While this suggests a high degree of selectivity, a

comprehensive public dataset from a broad kinome scan or a cellular thermal shift assay

(CETSA) is not currently available.

Q3: Does ML385 have effects on other signaling pathways?

A3: Yes, studies have shown that inhibition of NRF2 by ML385 can lead to a reduction in PI3K-

mTOR signaling.[3] This is a downstream consequence of NRF2 inhibition in certain cellular

contexts.

Q4: Is ML385 toxic to all cell types?

A4: ML385 has been observed to have minimal toxicity in non-transformed immortalized lung

epithelial cells at concentrations as high as 25 μM.[3]

Troubleshooting Guide
Issue Potential Cause Recommended Solution

No inhibition of NRF2 target

gene expression.

1. Insufficient concentration of

ML385. 2. NRF2 pathway is

not active in the cell line. 3.

ML385 has degraded.

1. Perform a dose-response

experiment to determine the

optimal concentration for your

cell line. 2. Confirm NRF2

pathway activation in your cells

using a positive control (e.g.,

an NRF2-activating stimulus).

3. Use a fresh stock of ML385.

Unexpected effects on cell

viability.

1. Off-target effects at high

concentrations. 2. Downstream

effects of NRF2 inhibition on

other pathways (e.g., PI3K-

mTOR).

1. Lower the concentration of

ML385. 2. Investigate the

status of the PI3K-mTOR

pathway in your cells following

ML385 treatment.[3]

Variability in experimental

results.

1. Inconsistent treatment

times. 2. Cell density affecting

compound efficacy.

1. Standardize the duration of

ML385 treatment. 2. Maintain

consistent cell seeding

densities across experiments.
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Quantitative Data Summary
Table 2: In Vitro Activity and Selectivity of ML385

Target/Pathway Assay Type Result Reference

NRF2 Functional Inhibition IC50 = 1.9 μM [2]

~170 Kinases
Activity-based

Proteomics

No significant

inhibition

PI3K-mTOR Signaling Western Blot Reduced signaling [3]

Non-transformed lung

epithelial cells
Cytotoxicity Assay

No significant toxicity

up to 25 μM
[3]

Experimental Protocols
Protocol 2: NRF2 Target Gene Expression Analysis

Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat with

a range of ML385 concentrations for a specified time (e.g., 24-48 hours).

RNA Extraction: Harvest cells and extract total RNA using a standard method (e.g., Trizol or

a commercial kit).

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

Quantitative PCR (qPCR): Perform qPCR using primers for NRF2 target genes (e.g., NQO1,

GCLC, HO-1) and a housekeeping gene for normalization.

Data Analysis: Calculate the relative change in gene expression in ML385-treated cells

compared to vehicle-treated controls.

Diagrams
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Caption: Experimental workflow for assessing ML385 activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: ML382 & ML385].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609162#potential-off-target-effects-of-ml382]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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